Cas no 1086-80-2 (Lumichrome)

Lumichrome 化学的及び物理的性質
名前と識別子
-
- Benzo[g]pteridine-2,4(1H,3H)-dione,7,8-dimethyl-
- 7,8-Dimethylalloxazine
- Lumichrome
- 7,8-dimethyl-1H-benzo[g]pteridine-2,4-dione
- 7,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione
- 6,7-DIMETHYLALLOXAZINE
- 7,8-dimethyl-benzo[g]pteridine-2,4(1H,3H)-dione
- Benzo[g]pteridine-2,4(1H,3H)-dione,7,8-dimethyl
- flavins
- LUM
- 7,8-Dimethylisoalloxazine
- NSC 96911
- Riboflavin lumichrome
- NSC-96911
- NSC96911
- 7,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione; 7,8-Dimethylalloxazine; Riboflavin lumichrome; 7,8-Dimethylisoalloxazine; NSC 96911; Riboflavin Impurity B
- UNII-99U1UDJ2HM
- CHEMBL1234101
- Alloxazine, 7,8-dimethyl-
- DB04345
- LUMICHROME [MI]
- SR-01000198213
- 3CC7321C-61C5-4305-A0F0-EE1334A0C8A1
- EINECS 214-120-8
- 7,8-DIMETHYLBENZO(G)PTERIDINE-2,4-(1H,3H)-DIONE
- CCG-36441
- Alloxazine,8-dimethyl-
- C01727
- CHEBI:17781
- Benzo[g]pteridine-2,3H)-dione, 7,8-dimethyl-
- 7,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione (Lumichrome)
- Oprea1_454036
- SCHEMBL194906
- MFCD00005021
- D1066
- AKOS003245099
- 7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione
- AS-56222
- Benzo[g]pteridine-2,4(1H,3H)-dione, 7,8-dimethyl-
- Benzo(g)pteridine-2,4(1H,3H)-dione, 7,8-dimethyl-
- SR-01000198213-1
- NS00023504
- Lumichrome (I)
- 7,8-dimethyl-1H-benzo[g]pteridine-2,4-quinone
- 2cc7
- SY051636
- CS-0081855
- 99U1UDJ2HM
- J-002180
- HY-115385
- 7,8-Dimethylbenzo[g]pteridine-2,4-diol #
- CHEBI:37323
- dimethylisoalloxazine
- RIBOFLAVIN IMPURITY B [EP IMPURITY]
- HMS3604B12
- 7,8-Dimethylbenzo(g)pteridine-2,4(1H,3H)-dione
- AKOS003232003
- ZJTJUVIJVLLGSP-UHFFFAOYSA-N
- D78457
- DTXSID70148600
- FT-0603542
- Q27095157
- 1086-80-2
- 809279-55-8
- AG-690/11093051
- ALBB-023287
- 7,8-dimethylbenzo(g)pteridine-2,4(3H,10H)-dione
- 7,8-dimethyl-1H-benzo(g)pteridine-2,4-dione
- RIBOFLAVIN IMPURITY B (EP IMPURITY)
- 7,8-dimethyl-1H,2H,3H,4H-benzo[g]pteridine-2,4-dione
- DTXCID0071091
- DB-040839
- BDBM50410877
-
- MDL: MFCD00005021
- インチ: InChI=1S/C12H10N4O2/c1-5-3-7-8(4-6(5)2)14-10-9(13-7)11(17)16-12(18)15-10/h3-4H,1-2H3,(H2,14,15,16,17,18)
- InChIKey: ZJTJUVIJVLLGSP-UHFFFAOYSA-N
- ほほえんだ: O=C(N1)NC2=NC3=CC(C)=C(C)C=C3N=C2C1=O
計算された属性
- せいみつぶんしりょう: 242.080376g/mol
- ひょうめんでんか: 0
- XLogP3: 1.1
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 回転可能化学結合数: 0
- どういたいしつりょう: 242.080376g/mol
- 単一同位体質量: 242.080376g/mol
- 水素結合トポロジー分子極性表面積: 84Ų
- 重原子数: 18
- 複雑さ: 386
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 58
じっけんとくせい
- 色と性状: Yellow powder
- 密度みつど: 1.59±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: >300 °C (lit.)
- ふってん: 385.06°C (rough estimate)
- フラッシュポイント: No data available
- 屈折率: 1.6081 (estimate)
- ようかいど: 極微溶性(0.13 g/l)(25ºC)、
- あんていせい: Stable. Incompatible with strong oxidizing agents. Combustible.
- PSA: 91.50000
- LogP: 0.77640
- マーカー: 13,5620
- ようかいせい: 未確定
Lumichrome セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分間丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 1086医療アドバイス/看護を求める
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S24/25
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
- セキュリティ用語:S24/25
Lumichrome 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Lumichrome 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L67921-5g |
7,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione |
1086-80-2 | 95% | 5g |
¥2613.0 | 2022-04-27 | |
BAI LING WEI Technology Co., Ltd. | L473850-100mg |
Lumichrome |
1086-80-2 | 100mg |
¥ 2450 | 2022-04-26 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci72422-100mg |
Lumichrome |
1086-80-2 | 98% | 100mg |
¥377.00 | 2022-04-26 | |
TargetMol Chemicals | T5061-50mg |
Lumichrome |
1086-80-2 | 99.69% | 50mg |
¥ 418 | 2024-07-20 | |
TargetMol Chemicals | T5061-500mg |
Lumichrome |
1086-80-2 | 99.69% | 500mg |
¥ 1675 | 2024-07-20 | |
Ambeed | A484292-5g |
7,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione |
1086-80-2 | 95% | 5g |
$249.0 | 2025-02-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD136848-250mg |
7,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione |
1086-80-2 | 95% | 250mg |
¥127.0 | 2024-04-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD136848-5g |
7,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione |
1086-80-2 | 95% | 5g |
¥1433.0 | 2024-04-18 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D869841-10mg |
7,8-Dimethylalloxazine |
1086-80-2 | 98% | 10mg |
59.40 | 2021-05-17 | |
TargetMol Chemicals | T5061-1 mL * 10 mM (in DMSO) |
Lumichrome |
1086-80-2 | 99.69% | 1 mL * 10 mM (in DMSO) |
¥ 197 | 2023-09-15 |
Lumichrome 関連文献
-
Arwa Mortada Ahmed,Basma Khalaf Mahmoud,Natalie Millán-Agui?aga,Usama Ramadan Abdelmohsen,Mostafa Ahmed Fouad RSC Adv. 2023 13 1339
-
Kasper Lincke,Jeppe Langeland,Andreas ?stergaard Madsen,Hjalte V. Kiefer,Louise Skov,Elisabeth Gruber,Kurt V. Mikkelsen,Lars H. Andersen,Mogens Br?ndsted Nielsen Phys. Chem. Chem. Phys. 2018 20 28678
-
3. A novel optical transistor device based on photo-induced proton transfer reactionsYang Hwang Zen,Chong Mou Wang J. Chem. Soc. Chem. Commun. 1994 2625
-
Dorota Pruka?a,Mateusz Gierszewski,Jerzy Karolczak,Marek Sikorski Phys. Chem. Chem. Phys. 2015 17 18729
-
Marek Sikorski,Ewa Sikorska,Igor V. Khmelinskii,Rafael Gonzalez-Moreno,José L. Bourdelande,Aleksander Siemiarczuk Photochem. Photobiol. Sci. 2002 1 715
-
Sharmistha Dutta Choudhury,Praveen Vir,Jyotirmayee Mohanty,Achikanath C. Bhasikuttan,Haridas Pal RSC Adv. 2016 6 6111
-
Mark H. Stockett Phys. Chem. Chem. Phys. 2017 19 25829
-
Burki Rajendar,Arivazhagan Rajendran,Zhiqiang Ye,Eriko Kanai,Yusuke Sato,Seiichi Nishizawa,Marek Sikorski,Norio Teramae Org. Biomol. Chem. 2010 8 4949
-
L. F. Vieira Ferreira,A. I. Costa,I. Ferreira Machado,A. M. Botelho do Rego,E. Sikorska,M. Sikorski Phys. Chem. Chem. Phys. 2009 11 5762
-
Alexander Sheldrick,David Müller,Alan Günther,Pablo Nieto,Otto Dopfer Phys. Chem. Chem. Phys. 2018 20 7407
Lumichromeに関する追加情報
Lumichrome: A Comprehensive Overview
Lumichrome, also known by its CAS number 1086-80-2, is a compound that has garnered significant attention in the fields of biochemistry and photodynamic therapy. This compound, with its unique photochemical properties, has been extensively studied for its potential applications in medical diagnostics and therapeutic interventions. Recent advancements in luminescence-based imaging techniques have further highlighted the importance of Lumichrome in modern biomedical research.
Lumichrome is a derivative of porphyrin, a class of compounds known for their ability to absorb light and transfer energy to oxygen molecules, generating reactive oxygen species (ROS). This property makes Lumichrome a valuable tool in photodynamic therapy (PDT), where it can be used to target and destroy cancer cells. The compound's ability to localize within specific tissues and its high photostability make it an ideal candidate for such applications.
Recent studies have explored the use of Lumichrome in combination with other photosensitizers to enhance the efficiency of PDT. Researchers have found that by modifying the structure of Lumichrome, they can improve its solubility in biological fluids and increase its uptake by target cells. These modifications have led to the development of novel formulations that exhibit enhanced therapeutic efficacy while minimizing side effects.
In addition to its medical applications, Lumichrome has also been investigated for its potential use in environmental monitoring. The compound's sensitivity to light and its ability to emit fluorescence under specific conditions make it a promising candidate for detecting pollutants in water systems. Recent research has focused on integrating Lumichrome into portable sensing devices, enabling real-time monitoring of water quality in remote locations.
The synthesis of Lumichrome involves a multi-step process that requires precise control over reaction conditions to ensure high purity and stability. Advances in synthetic chemistry have made it possible to produce Lumichrome on a larger scale, making it more accessible for both research and commercial applications. The development of scalable synthesis methods has been a key area of focus for researchers aiming to reduce production costs and improve the availability of this valuable compound.
One of the most exciting recent developments involving Lumichrome is its use in bioimaging applications. By tagging Lumichrome with specific biomarkers, researchers can track cellular processes in real-time with high spatial and temporal resolution. This capability has opened new avenues for studying disease progression and evaluating the effectiveness of therapeutic interventions.
Despite its many advantages, the use of Lumichrome is not without challenges. Issues such as photobleaching and limited tissue penetration remain areas that require further investigation. Researchers are actively exploring strategies to address these limitations, including the development of new delivery systems and the optimization of light delivery protocols.
In conclusion, Lumichrome (CAS No. 1086-80-2) is a versatile compound with a wide range of applications in medicine, environmental science, and biotechnology. Its unique photochemical properties and potential for further modification make it a valuable tool for addressing some of the most pressing challenges in these fields. As research continues to uncover new uses for Lumichrome, its role in advancing scientific knowledge and improving human health will undoubtedly grow.

